(1-Methylcyclopropyl)methanesulfonyl chloride

Description

Structural Features

This compound belongs to the sulfonic acid derivative family, with the following key attributes:

| Attribute | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₅H₉ClO₂S | |

| Molecular Weight | 168.64 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 1314903-62-2 | |

| EC Number | 818-075-0 | |

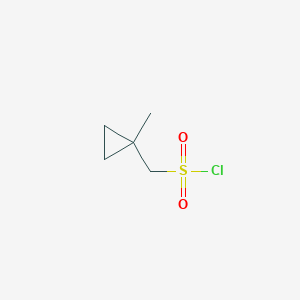

| SMILES | CC1(CC1)CS(=O)(=O)Cl |

Functional Group Analysis

The compound comprises:

- Cyclopropane Ring : A strained three-membered ring with a methyl substituent, contributing to steric bulk and electronic effects.

- Methanesulfonyl Group : A sulfonyl chloride moiety (-SO₂Cl) that enables electrophilic substitution reactions.

Significance in Organic Chemistry

Applications in Sulfonate Formation

This compound reacts with alcohols, amines, and thiols to form sulfonate esters, sulfonamides, and sulfenamides. This reactivity parallels methanesulfonyl chloride but with enhanced steric demands due to the cyclopropane substituent. For example:

Role in Steric Activation

The cyclopropane-methyl group imposes significant steric hindrance, making it ideal for activating:

Use in Asymmetric Catalysis

The compound’s rigid structure facilitates chiral induction in transition-metal-catalyzed reactions, particularly in:

- Cyclopropanation : Introduces chiral centers via metal-mediated radical or carbene pathways.

- Sulfonic Acid Derivatives : Serves as a precursor to chiral sulfonic acids for enantioselective synthesis.

Relationship to Other Sulfonyl Chloride Compounds

Comparative Analysis

Mechanistic Differences

- Electrophilic Reactivity : The cyclopropane group reduces nucleophilic attack rates compared to methanesulfonyl chloride, favoring regioselectivity in multi-substituted systems.

- Thermal Stability : Steric protection of the sulfonyl chloride moiety enhances stability, allowing storage at -4°C without decomposition.

Properties

IUPAC Name |

(1-methylcyclopropyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUZLDVCLQJVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314903-62-2 | |

| Record name | (1-methylcyclopropyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

(1-Methylcyclopropyl)methanesulfonyl chloride plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with alcohols in the presence of a non-nucleophilic base to form methanesulfonates. These interactions are crucial in substitution reactions, elimination reactions, reductions, and rearrangement reactions. The compound’s ability to generate the highly reactive parent sulfene (CH2=SO2) makes it a valuable reagent in biochemical studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to modify proteins and enzymes, leading to changes in cellular activities. For example, it can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It functions as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause lasting alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in generating methanesulfonates is particularly noteworthy, as these intermediates participate in numerous biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific compartments. The compound’s distribution can influence its biochemical activity and its ability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles or compartments within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Biological Activity

(1-Methylcyclopropyl)methanesulfonyl chloride is an organosulfur compound that has garnered attention for its potential biological activities. This compound, characterized by its sulfonyl chloride functional group, is known to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis. Its unique structure allows for interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and drug development.

The presence of the sulfonyl chloride group in this compound enhances its reactivity. This compound primarily engages in nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters. Additionally, hydrolysis can occur in the presence of water, resulting in the formation of (1-methylcyclopropyl)sulfonic acid.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown potential in inhibiting the growth of various pathogens. The sulfonamide derivatives formed from this compound may exhibit antibacterial properties by interfering with bacterial folate synthesis pathways.

- Anticancer Properties : Studies suggest that this compound and its derivatives may disrupt cellular processes associated with cancer cell proliferation. The mechanism may involve inhibition of specific enzymes or receptors involved in tumor growth.

- Enzyme Inhibition : The compound has been implicated in inhibiting enzymes such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to alterations in lipid biosynthesis pathways, suggesting potential applications in metabolic disorders.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : Molecular docking studies have predicted its binding affinity to specific receptors and enzymes, providing insights into its potential therapeutic applications.

- Biochemical Pathways : The compound may modulate various biochemical pathways by affecting enzyme activity and cellular signaling processes.

Case Studies

Several studies have explored the biological activity of related compounds, providing a framework for understanding the effects of this compound:

- A study on sulfonamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the role of the sulfonamide moiety in inhibiting bacterial growth .

- Research involving cyclopropane-containing compounds has shown their potential as enzyme inhibitors and their involvement in controlling metabolic pathways associated with cancer .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Inhibits bacterial folate synthesis |

| Sulfonamide Derivatives | Antimicrobial | Disruption of bacterial growth pathways |

| Cyclopropane Derivatives | Enzyme Inhibition | Inhibition of ACC affecting lipid metabolism |

| Related Compounds | Anticancer | Disruption of tumor cell proliferation mechanisms |

Scientific Research Applications

Chemical Properties and Reactivity

(1-Methylcyclopropyl)methanesulfonyl chloride is characterized by its sulfonyl chloride functional group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The compound can react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. Additionally, it can undergo hydrolysis to yield (1-methylcyclopropyl)sulfonic acid.

Pharmacological Applications

The compound has shown potential as a pharmacophore in drug development. Its structure allows for interactions with biological macromolecules, influencing various biochemical pathways. Research indicates that similar compounds can exhibit:

- Antimicrobial Properties : Studies have demonstrated that derivatives of methanesulfonyl chlorides possess significant antimicrobial activity. For instance, a study found that compounds related to this compound effectively inhibited bacterial growth in vitro .

- Anti-inflammatory Effects : Research has suggested that compounds with sulfonyl groups can exert anti-inflammatory effects by inhibiting specific inflammatory mediators.

- Cancer Therapy : Mechanistic studies indicate that sulfonamide derivatives can modulate signaling pathways related to apoptosis and cell proliferation, suggesting their potential use in cancer treatment.

Case Study: Antimicrobial Activity

A notable study evaluated the antimicrobial activity of various sulfonamide derivatives, including those related to this compound. The results indicated significant inhibition of bacterial growth, suggesting potential applications for treating bacterial infections.

Plant Growth Regulation

This compound may play a role in the formulation of plant growth regulators. Compounds that inhibit ethylene action are crucial for extending the shelf life of fruits and vegetables. For example, similar compounds have been employed to delay ripening processes in crops such as apples and pears by modulating ethylene responses .

Synthesis of Functional Materials

In materials science, this compound can be utilized as a building block for synthesizing functional materials. Its ability to participate in nucleophilic substitution reactions allows for the creation of polymeric materials with tailored properties.

Safety and Toxicity

While this compound has promising applications, it is essential to consider its safety profile. The compound is classified as a skin and eye irritant, with acute exposure potentially leading to severe skin burns and respiratory irritation.

| Toxicity Parameter | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity | Category 3 (Respiratory) |

Preparation Methods

Preparation of 1-Methylcyclopropyl Precursors

According to patent literature, 1-methylcyclopropyl derivatives can be synthesized through cyclization reactions involving organosilicon intermediates. For example, 1-methyl-1-hydroxy-2-(trimethylsilyl)cyclopropane is prepared as a mixture of cis and trans isomers with a typical yield of about 52%, followed by chromatographic separation for structural characterization.

- The cyclopropane ring is constructed using Ti(IV)-mediated cyclization.

- The presence of trimethylsilyl groups facilitates further functionalization.

- The trans isomer is generally more reactive toward methanesulfonyl chloride than the cis isomer.

Introduction of the Methanesulfonyl Chloride Group

Methanesulfonyl chloride (mesyl chloride) is a highly reactive electrophile commonly used to convert alcohols into mesylates, which are excellent leaving groups for further substitution reactions. The preparation of (1-Methylcyclopropyl)methanesulfonyl chloride involves the reaction of a 1-methylcyclopropyl alcohol precursor with methanesulfonyl chloride under controlled conditions.

Typical reaction conditions include:

- Use of a non-nucleophilic base such as pyridine to scavenge HCl formed during the reaction.

- Reaction performed at low temperature (e.g., 0°C) to control reactivity and minimize side reactions.

- Solvent such as dichloromethane (CH2Cl2) is commonly employed.

$$

\text{1-Methylcyclopropyl alcohol} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{pyridine}]{0^\circ C} \text{this compound} + \text{HCl}

$$

Preparation of Methanesulfonyl Chloride (Reagent)

Methanesulfonyl chloride itself is commercially available but can be prepared by:

- Radical chlorination of methane and sulfur dioxide gas with chlorine under UV light irradiation, yielding methanesulfonyl chloride and HCl as a byproduct.

- Chlorination of methanesulfonic acid with thionyl chloride or phosgene.

This reagent is crucial for the mesylation step in the synthesis of this compound.

Research Findings and Practical Considerations

- The choice of isomer (cis vs trans) of the cyclopropyl precursor significantly affects the efficiency of mesylation and subsequent reactions.

- The mesylation reaction must be carefully controlled to avoid side reactions such as elimination or over-chlorination.

- The purity of methanesulfonyl chloride reagent affects the quality of the final product; high purity reagent is preferred.

- The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of methanesulfonyl chloride.

Q & A

Q. What are the recommended laboratory synthesis protocols for (1-methylcyclopropyl)methanesulfonyl chloride?

- Methodological Answer : The synthesis typically involves the reaction of (1-methylcyclopropyl)methanol with methanesulfonyl chloride (MsCl) in an inert solvent (e.g., dichloromethane) under basic conditions. Triethylamine (TEA) is commonly used to scavenge HCl generated during the reaction. Key steps include:

Reagent Preparation : Equip the reaction vessel with anhydrous conditions to avoid hydrolysis of MsCl.

Temperature Control : Maintain temperatures between 0–5°C during reagent mixing to minimize side reactions.

Workup : Post-reaction, the mixture is washed with water, dried over anhydrous Na₂SO₄, and purified via distillation or column chromatography.

Safety protocols from SDS must be followed, including use of fume hoods, chemical-resistant gloves, and eye protection due to MsCl’s acute toxicity and corrosivity .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a gas mask for organic vapors if ventilation is insufficient .

- Ventilation : Conduct reactions in a fume hood with local exhaust systems to prevent inhalation of toxic vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid contact with water to prevent exothermic decomposition .

- Storage : Store in glass containers at room temperature, away from oxidizers and moisture .

Q. How is the structural integrity of this compound validated in research settings?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring integrity and sulfonyl group presence.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₅H₉ClO₂S, MW 168.64 g/mol).

- Infrared (IR) Spectroscopy : Peaks at ~1350–1170 cm⁻¹ (S=O asymmetric/symmetric stretching) and 750 cm⁻¹ (C-Cl) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of this compound in organic synthesis?

- Methodological Answer : The sulfonate group acts as a leaving group in SN2 reactions. Nucleophiles (e.g., amines, alcohols) attack the electrophilic sulfur, displacing the chloride. The cyclopropane ring’s strain may influence reaction kinetics by altering electron density. Kinetic studies using varying nucleophile concentrations and temperature gradients (e.g., Arrhenius plots) can elucidate steric and electronic effects .

Q. How does thermal stability impact experimental design when using this compound?

- Methodological Answer : Thermal decomposition above 80°C releases toxic gases (e.g., SO₂, HCl). Design experiments with:

- Temperature Monitoring : Use oil baths with precise thermostats.

- Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidative side reactions.

- Analytical Validation : TGA/DSC analysis to determine decomposition thresholds. Contradictory data on stability may arise from impurities; thus, purity must be confirmed via HPLC before use .

Q. How can researchers resolve contradictions in reported synthetic yields of derivatives?

- Methodological Answer : Yield discrepancies often stem from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but increase hydrolysis risk.

- Catalyst Optimization : Screen bases (e.g., TEA vs. DBU) to improve HCl scavenging.

- Reaction Time : Kinetic studies using GC-MS can identify optimal durations.

A case study showed a 20% yield increase when switching from THF to DCM due to reduced MsCl hydrolysis .

Q. What biological interactions make this compound relevant in enzyme inhibition studies?

- Methodological Answer : The sulfonyl group covalently binds to enzyme active sites (e.g., serine proteases), inhibiting activity. For example:

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates.

- X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify binding motifs.

Studies on analogous compounds show cyclopropane rings enhance binding via hydrophobic interactions .

Q. What advanced analytical methods ensure purity and quantify trace impurities?

- Methodological Answer :

- HPLC-PDA/MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve sulfonate derivatives.

- GC-FID : Quantify volatile impurities (e.g., residual solvents).

- Elemental Analysis : Validate stoichiometry (C, H, S, Cl).

Certified reference materials (e.g., CLPS-SB-TI) aid method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.